Lactose octaacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

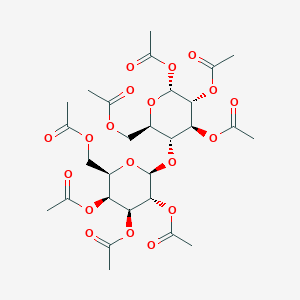

2D Structure

特性

IUPAC Name |

[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945007 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1 | |

| Record name | beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022352198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maltose octaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Peracetylated Lactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peracetylated lactose, also known as lactose octaacetate, is a fully acetylated derivative of lactose. While traditionally used as a synthetic intermediate in carbohydrate chemistry, emerging research has unveiled a spectrum of biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological effects of peracetylated lactose, with a focus on its antifungal, neuroprotective, and potential anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are included to facilitate further research and development in this area.

Introduction

Lactose, a disaccharide naturally found in milk, can be chemically modified to enhance its physicochemical and biological properties. Peracetylation, the process of replacing all hydroxyl groups with acetyl groups, transforms the hydrophilic lactose molecule into a lipophilic derivative, peracetylated lactose. This modification significantly influences its interaction with biological systems. This guide synthesizes the available scientific literature to present a detailed account of the biological activities of peracetylated lactose, offering insights for researchers and professionals in drug discovery and development.

Biological Activities of Peracetylated Lactose

Current research indicates that peracetylated lactose exhibits several noteworthy biological activities, including antifungal and neuroprotective effects. The available quantitative data for these activities are summarized below.

Antifungal Activity

Peracetylated lactose has demonstrated inhibitory effects against various fungal species. Its mechanism of action is thought to involve the disruption of fungal cell membrane integrity due to its lipophilic nature.

Table 1: Antifungal Activity of Peracetylated Lactose

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Aspergillus niger ATCC 1015 | Moderate Activity | [1] |

| Penicillium sp. | Moderate Activity | [1] |

| Rhizopus sp. | Moderate Activity | [1] |

| Fusarium moniliforme ATCC 38932 | Moderate Activity | [1] |

Note: "Moderate Activity" is as described in the source, which did not provide specific MIC values. Further quantitative studies are needed to establish precise inhibitory concentrations.

Neuroprotective Activity

Studies have shown that peracetylated lactose can protect neuronal cells from glutamate-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate key proteins involved in the apoptotic signaling cascade.

Table 2: Neuroprotective Effect of Peracetylated Lactose on Glutamate-Induced Cell Death in PC12 Cells

| Compound | Concentration (µg/mL) | Cell Viability (%) | Bax/Bcl-2 Ratio (relative to control) | Reference |

| Control | - | 100 | 1.0 | [2] |

| Glutamate (4 mM) | - | ~50 | ~9.2 | [2] |

| Peracetylated Lactose | 200 | Significantly Increased vs. Glutamate | Significantly Decreased vs. Glutamate | [2] |

| Lactose | 200 | Less effective than Peracetylated Lactose | - | [2] |

Note: The study demonstrated a significant neuroprotective effect of peracetylated lactose compared to its non-acetylated counterpart, highlighting the importance of the acetyl groups for this activity.[2]

Signaling Pathways Modulated by Peracetylated Lactose

The biological effects of peracetylated lactose are mediated through its interaction with specific cellular signaling pathways. The primary pathway identified to date is the intrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway

Peracetylated lactose has been shown to inhibit apoptosis by modulating the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. By decreasing the Bax/Bcl-2 ratio, it prevents the release of cytochrome c from the mitochondria, which in turn inhibits the activation of caspase-3, a key executioner caspase.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of peracetylated lactose's biological activities.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of peracetylated lactose against a specific fungal strain.

Materials:

-

Peracetylated lactose

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

-

Drug Dilution: Prepare a stock solution of peracetylated lactose in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of peracetylated lactose that causes a significant inhibition of visible growth compared to the growth control well (no drug).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of peracetylated lactose on a given cell line.

Materials:

-

Peracetylated lactose

-

Cell line of interest (e.g., PC12, cancer cell lines)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of peracetylated lactose and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3 in cells treated with peracetylated lactose in the context of apoptosis induction or inhibition.

Materials:

-

Peracetylated lactose

-

Cell line of interest

-

Apoptosis-inducing agent (e.g., glutamate)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of peracetylated lactose.

-

Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer to release cellular contents.

-

Protein Quantification: Determine the protein concentration of the cell lysates to normalize the results.

-

Caspase Assay: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.

-

Signal Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Data Analysis: Express caspase-3 activity relative to the untreated control.[3]

Western Blot Analysis for Bax and Bcl-2

Objective: To determine the expression levels of Bax and Bcl-2 proteins in cells treated with peracetylated lactose.

Materials:

-

Peracetylated lactose

-

Cell line of interest

-

Cell lysis buffer with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells as required, then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.[3]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[2]

Conclusion and Future Directions

Peracetylated lactose is a promising bioactive molecule with demonstrated antifungal and neuroprotective properties. Its ability to modulate the intrinsic apoptosis pathway highlights its potential for therapeutic applications. However, the current body of research is still in its early stages. Future investigations should focus on:

-

Elucidating detailed mechanisms of action: Identifying the direct molecular targets of peracetylated lactose and further dissecting the upstream and downstream signaling events.

-

Expanding the scope of biological activities: Investigating its potential anti-inflammatory, anticancer, and antiviral activities with robust quantitative assays.

-

In vivo studies: Validating the observed in vitro effects in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-activity relationship studies: Synthesizing and testing derivatives of peracetylated lactose to optimize its biological activities and drug-like properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of peracetylated lactose. The provided protocols and pathway diagrams offer practical tools for researchers to build upon the existing knowledge and unlock the full potential of this intriguing molecule.

References

The Discovery and Enduring Utility of Lactose Octaacetate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, has been a compound of interest in carbohydrate chemistry for over a century. Its discovery marked a significant step in the chemical manipulation and characterization of sugars, a field pioneered by the seminal work of Emil Fischer. Initially explored for its chemical properties and as a means to protect the hydroxyl groups of lactose, it has since found diverse applications, notably as a versatile intermediate in the synthesis of complex oligosaccharides and as a functional excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its relevance to researchers and professionals in drug development.

Historical Perspective: From Fischer's Foundations to Hudson and Johnson's Isomers

The late 19th and early 20th centuries were a transformative period for carbohydrate chemistry, largely due to the groundbreaking research of Hermann Emil Fischer. His work on the structure and synthesis of sugars laid the essential groundwork for the chemical modification of these complex molecules. While Fischer himself did not specifically report the synthesis of this compound, his development of methods for acylating carbohydrates was fundamental to its eventual discovery.

The first detailed investigation into the isomeric forms of this compound was published in 1915 by C. S. Hudson and J. M. Johnson in the Journal of the American Chemical Society. Their paper, "The Isomeric Octacetates of Lactose," described the preparation and characterization of the α- and β-anomers of this compound, establishing key physical constants that would be used for decades to identify these compounds. This work is widely considered a cornerstone in the history of this specific carbohydrate derivative.

dot

Caption: Historical timeline of the discovery and development of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid. The acetylation of lactose's eight hydroxyl groups significantly alters its physical and chemical properties, most notably increasing its solubility in organic solvents and its stability.[1] Below is a summary of its key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₂₈H₃₈O₁₉ | |

| Molecular Weight | 678.59 g/mol | |

| Melting Point | 75-78 °C | |

| Appearance | White crystalline solid | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Technique | Key Observances | References |

| ¹H NMR (CDCl₃) | Signals corresponding to the acetyl protons and the sugar ring protons. | |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons of the acetyl groups and the carbons of the sugar backbone. | |

| FT-IR (KBr) | Strong absorption bands for the C=O stretching of the ester groups and C-O stretching. |

Experimental Protocols

Classical Synthesis of β-Lactose Octaacetate (Adapted from Hudson & Johnson's era methodology)

This protocol is based on the classical methods of carbohydrate acetylation.

Materials:

-

D-(+)-Lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol (95%)

-

Distilled water

-

Ice

Procedure:

-

A mixture of anhydrous sodium acetate and acetic anhydride is prepared in a round-bottom flask.

-

D-(+)-lactose monohydrate is added portion-wise to the stirred solution.

-

The reaction mixture is heated to maintain a gentle reaction.

-

After the reaction is complete (typically monitored by the dissolution of lactose), the warm solution is poured into a beaker of ice-cold water with vigorous stirring.

-

The precipitated this compound is allowed to stand, then collected by vacuum filtration.

-

The crude product is washed thoroughly with cold water to remove acetic acid and unreacted reagents.

-

Recrystallization from hot 95% ethanol yields the purified β-lactose octaacetate.

Modern Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis.

Materials:

-

D-(+)-Lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol (95%)

-

Distilled water

-

Ice

Procedure:

-

D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate are combined in a microwave-safe reaction vessel.

-

The mixture is subjected to microwave irradiation (e.g., 700 W) for a short duration (e.g., 10-15 minutes).

-

The resulting solution is cooled and then poured into ice-cold water.

-

The precipitated white solid is collected by vacuum filtration and washed with distilled water.

-

The product is purified by recrystallization from 95% ethanol.

dot

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Applications in Drug Development

Extensive literature searches reveal that this compound is not known to directly modulate specific cellular signaling pathways in the manner of a targeted therapeutic agent. Its primary roles in a biological and pharmaceutical context are as a versatile chemical intermediate and a functional excipient.

Role as a Pharmaceutical Excipient

This compound's physicochemical properties make it a valuable component in drug formulations.[1][] Its functions include:

-

Solubilizing Agent: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[]

-

Stabilizer: By protecting APIs from hydrolysis and oxidation, it can improve the shelf-life of drug products.[1]

-

Taste Masking: Its use can help to mask the unpleasant taste of certain APIs.

-

Controlled Release: It can be used in coatings to control the release profile of drugs.

Antimicrobial and Antiviral Activity

Some studies have reported that this compound exhibits mild to moderate antimicrobial and antiviral activity.[3] For instance, it has shown some efficacy against certain fungi and viruses.[3] However, these activities are generally not potent enough for it to be considered a primary antimicrobial or antiviral drug, and the underlying mechanisms of action are not well-defined in the context of specific signaling pathways.

References

An In-depth Technical Guide to the Solubility of Lactose Octaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in various organic solvents. Due to its acetylated nature, this compound exhibits significantly different solubility characteristics compared to its parent molecule, lactose. Understanding these properties is crucial for its application in pharmaceutical formulations, organic synthesis, and materials science.

Qualitative Solubility Overview

This compound is a white to off-white crystalline solid. The presence of eight acetyl groups renders the molecule significantly more hydrophobic than lactose, leading to its solubility in a range of organic solvents while being less soluble in water.[1] Qualitative assessments indicate that β-D-lactose octaacetate is soluble in the following organic solvents:

-

Chloroform[1]

-

Dichloromethane (DCM)[2]

-

Dimethylformamide (DMF)[2]

-

Dimethyl sulfoxide (DMSO)[2]

-

Ethyl acetate (EtOAc)[2]

-

Methanol (MeOH)[2]

-

Acetone[1]

Quantitative Solubility Data

Detailed quantitative solubility data for this compound in a range of pure organic solvents is sparse in publicly available literature. However, one source indicates a solubility of ≥ 5 mg/mL in a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and also in a mixture of 10% DMSO and 90% corn oil, although the saturation point was not determined in these cases.[5]

To provide a practical reference, the following table summarizes the available qualitative and estimated solubility information.

| Organic Solvent | Chemical Formula | Qualitative Solubility | Quantitative Data (at specified temperature) |

| Chloroform | CHCl₃ | Soluble[1] | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[2] | Data not available |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Soluble[2] | ≥ 5 mg/mL (in mixed solvent systems)[5] |

| Ethyl acetate (EtOAc) | CH₃COOCH₂CH₃ | Soluble[2] | Data not available |

| Methanol (MeOH) | CH₃OH | Soluble[2] | Data not available |

| Ethanol | CH₃CH₂OH | Soluble (especially at elevated temperatures for recrystallization)[3][4] | Data not available |

| Acetone | (CH₃)₂CO | Soluble[1] | Data not available |

Experimental Protocols for Solubility Determination

The following section details established methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Workflow:

Gravimetric Method Workflow

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 to 48 hours) at a constant temperature to ensure that equilibrium is reached.

-

Phase Separation: Cease stirring and allow the undissolved solid to settle. For finer particles, centrifugation of the sealed vessel can be employed to achieve a clear supernatant.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE, 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a round-bottom flask or evaporating dish).

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has been removed, continue to dry the solid residue under vacuum until a constant weight is achieved.

-

The final weight of the container minus its initial tare weight gives the mass of the dissolved this compound.

-

-

Calculation: The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

Experimental Workflow for Analytical Determination:

Analytical Method Workflow

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method would be suitable.

-

Methodology:

-

Develop an HPLC Method:

-

Column: A C18 or C8 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio may need to be optimized.

-

Detector: A UV detector (this compound has a UV absorbance, with reported maxima around 209-213 nm in various solvents) or an Evaporative Light Scattering Detector (ELSD).[3]

-

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Saturated Solution: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its peak area.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Then, factor in the dilution to calculate the concentration of the original saturated solution, which represents the solubility.

-

2. UV-Visible (UV-Vis) Spectroscopy

-

Principle: This method relies on the absorption of ultraviolet or visible light by the solute. The amount of light absorbed at a specific wavelength is proportional to the concentration of the solute in the solution (Beer-Lambert Law).

-

Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to find the wavelength at which it absorbs the most light. In methanol and ethanol, the λmax has been reported to be around 209 nm and 210 nm, respectively.[3]

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Analyze the Saturated Solution: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculate Solubility: Use the calibration curve and the Beer-Lambert equation to determine the concentration of the diluted sample. Account for the dilution factor to find the solubility of the original saturated solution.

-

Logical Relationship of Solubility Determination

The overall process of determining solubility, regardless of the specific quantification method, follows a logical sequence to ensure accurate and reproducible results.

Logical Flow of Solubility Measurement

References

Core Technical Guide on Lactose Octaacetate: Melting Point and Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of lactose octaacetate, specifically its melting point and optical rotation. It includes detailed experimental protocols for these measurements and presents a summary of reported values for its anomeric forms.

Physicochemical Properties of this compound

This compound is the fully acetylated derivative of lactose. As lactose exists in two anomeric forms, α and β, its peracetylated product also exists as α- and β-anomers. These anomers exhibit distinct physical properties. However, the acetylation of lactose often results in a mixture of both anomers, and the reported physical properties can vary depending on the anomeric purity of the sample. It has been noted that melting point and specific rotation may not be reliable criteria for the purity of β-lactose octaacetate, with NMR spectroscopy being a more definitive method.[1]

Data Summary

The quantitative data for the melting point and specific optical rotation of this compound are summarized below. Values can vary based on the purity and the specific anomeric composition of the sample.

| Property | β-Lactose Octaacetate | α-Lactose Octaacetate | Notes |

| Melting Point (°C) | 89 - 91.5[2]93.5 - 98.0[1]94.0 - 97.5[1]139 - 141[3] | No data available | A wide range of melting points has been reported. Some commercial products, which may be anomeric mixtures, melt in the range of 75-78°C.[4][5] Purity greatly influences the melting point.[6] |

| Specific Rotation ([α]D) | -4.07° to -4.14°[1] | No data available | The specific rotation of β-lactose octaacetate has a low negative value.[1][2] The solvent and concentration for the cited values were not specified in the available text.[1] |

Experimental Protocols

Accurate determination of the melting point and optical rotation requires precise experimental technique. The following sections detail standardized laboratory protocols for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. This procedure is critical for substance identification and purity assessment.[6][7]

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Load the sample into a capillary tube by tapping the open end of the tube into the powder.

-

Compact the sample to a height of 2-3 mm at the bottom (sealed end) of the tube by tapping the tube or dropping it through a long glass tube.[8]

-

-

Apparatus Setup:

-

Measurement:

-

When the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[6] A slow heating rate is crucial for thermal equilibrium and an accurate measurement.[8]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first droplet of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh sample for each determination, as differences in crystal structure after melting and re-solidifying can alter the melting point.[8]

-

Workflow for Melting Point Determination

Measurement of Optical Rotation

Optical rotation is the angle through which plane-polarized light is rotated when passing through a solution of an optically active substance.[10] The specific rotation is a fundamental property of a chiral compound and is calculated from the observed rotation.

Methodology: Polarimetry

-

Solution Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask to prepare a solution of a precise concentration (c), typically expressed in g/mL or g/100mL.[2][11]

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Calibration (Blank Measurement):

-

Turn on the polarimeter's light source (typically a sodium D-line at 589.3 nm) and allow it to stabilize.[12]

-

Fill a clean polarimeter sample cell with the pure solvent used for the solution. Ensure there are no air bubbles in the light path.[13]

-

Place the cell in the polarimeter and take a reading to zero the instrument or determine the zero correction.[10]

-

-

Sample Measurement:

-

Rinse and fill the sample cell with the prepared this compound solution, again ensuring no air bubbles are present.[13]

-

Place the cell in the instrument, ensuring the temperature is controlled and recorded (typically 20°C or 25°C).[10][14]

-

Measure the observed optical rotation (α). Take multiple readings (e.g., five) and calculate the average to ensure precision.[10]

-

-

Calculation of Specific Rotation ([α]):

-

The specific rotation is calculated using the Biot's law formula: [α]Tλ = α / (l × c)

-

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[11]

-

-

Report the specific rotation with the temperature and wavelength used.

-

Workflow for Optical Rotation Measurement

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. synthose.com [synthose.com]

- 4. 6291-42-5 this compound AKSci 9533AB [aksci.com]

- 5. This compound 95 23973-20-8 [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. digicollections.net [digicollections.net]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Unveiling the Antimicrobial Potential of Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a compound of interest for its antimicrobial, particularly antifungal, properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial and antifungal activities of this compound. It consolidates available quantitative data, details experimental methodologies, and explores potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and pharmaceutical sciences, facilitating further investigation into the therapeutic applications of this compound. While this compound demonstrates promising antifungal activity, it is crucial to note that research into its precise mechanism of action is still in its nascent stages.

Introduction

This compound is a sugar ester that has demonstrated notable biological activities, including antiviral and, most significantly for the scope of this guide, antifungal properties.[1][2][3] Unlike many other sugar esters which exhibit broad-spectrum antimicrobial effects, this compound's activity appears to be more targeted towards specific fungal species, with limited to no efficacy against bacteria and yeasts.[1][3] This specificity, coupled with its low cytotoxicity, positions this compound as a candidate for further research in the development of novel antifungal agents.[1][2][3] This guide will synthesize the existing scientific literature to provide a detailed technical overview of its antimicrobial profile.

Antimicrobial and Antifungal Activity

This compound has demonstrated mild to moderate antifungal activity against a range of filamentous fungi. The primary method used to quantify this activity in the available literature is the agar well diffusion assay, which measures the diameter of the zone of growth inhibition around a sample.

Quantitative Data Summary

The following table summarizes the reported zones of inhibition for this compound against various fungal species. It is important to note that Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound are not yet available in the published literature.

| Fungal Species | Test Concentration | Inhibition Zone (mm) | Activity Level | Reference |

| Aspergillus niger ATCC 1015 | 10 mg/mL | 12 - 18 | Moderate | [3] |

| Penicillium sp. | 10 mg/mL | 12 - 18 | Moderate | [3] |

| Rhizopus sp. | 10 mg/mL | > 18 | Strong | [3] |

| Fusarium moniliforme ATCC 38932 | 10 mg/mL | > 18 | Strong | [3] |

| Aspergillus flavus | 10 mg/mL | No inhibition | Inactive | [3] |

Note: The activity level is categorized based on the diameter of the inhibition zones as defined in the source material: >18 mm (strong), 12-18 mm (moderate), <12 mm (insignificant/low).[3]

Experimental Protocols

The following section details the methodologies employed in the key studies investigating the antimicrobial properties of this compound.

Synthesis of this compound (Microwave-Assisted)

A "green" synthesis method utilizing microwave irradiation has been reported for producing this compound.[3]

-

Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.[3]

-

Procedure:

-

Mix D-(+)-lactose monohydrate with acetic anhydride and anhydrous sodium acetate (catalyst) in a round-bottom flask.[3]

-

Subject the mixture to microwave irradiation (e.g., 700 W for 10-30 minutes).[3]

-

Pour the resulting sample into ice-cold distilled water and stir.[3]

-

Allow the mixture to stand at 4°C for 12 hours to precipitate the lactose ester.[3]

-

Filter the white solid precipitate under vacuum and wash with distilled water.[3]

-

Purify the this compound by recrystallization with 95% ethanol and then distilled water.[3]

-

Dry the final product in a vacuum oven to a constant weight.[3]

-

Antimicrobial Assay: Agar Well Diffusion Method

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of a substance.[3]

-

Materials:

-

Test microorganisms (fungal and bacterial strains).

-

Appropriate culture media (e.g., Malt Extract Agar for fungi, Luria-Bertani Glucose agar for bacteria).[2]

-

This compound solution (e.g., 10 mg/mL in a suitable solvent like methanol or DMSO).[2]

-

Positive controls (e.g., Nystatin for fungi, Streptomycin/Ampicillin for bacteria).[2]

-

Solvent control (e.g., methanol or DMSO).[2]

-

Sterile Petri dishes.

-

Sterile cork borer.

-

-

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Prepare standardized inoculums of the test microorganisms (e.g., 1.0 × 10^5 CFU/mL for fungal spores).[3]

-

Evenly spread the microbial suspension over the surface of the agar plates.

-

Create wells in the agar using a sterile cork borer.[4]

-

Pipette a defined volume (e.g., 60 µL) of the this compound solution, positive control, and solvent control into separate wells.[2]

-

Incubate the plates under appropriate conditions (e.g., 24-48 hours for fungi).[2]

-

Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[4]

-

Proposed Mechanism of Action (Hypothetical)

The precise molecular mechanism underlying the antifungal activity of this compound has not yet been elucidated. However, based on the known functions of acetyl groups in biological systems and general antifungal mechanisms, a hypothetical model can be proposed. It is hypothesized that the extensive acetylation of the lactose molecule increases its lipophilicity, facilitating its interaction with and potential disruption of the fungal cell membrane.

This proposed mechanism does not appear to involve the inhibition of ergosterol biosynthesis, a common target for many antifungal drugs. Instead, the physical disruption of the membrane's integrity is suggested as the primary mode of action.

Caption: Hypothetical mechanism of this compound antifungal action.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the antimicrobial properties of a compound like this compound.

Caption: General workflow for antimicrobial drug discovery.

Conclusion and Future Directions

This compound exhibits promising, albeit moderate, antifungal activity against specific filamentous fungi. The available data, primarily from agar well diffusion assays, provides a foundation for its potential as an antifungal agent. However, significant research gaps remain. Future investigations should prioritize:

-

Determination of MIC and MFC values: To provide a more precise quantification of its antifungal potency.

-

Elucidation of the mechanism of action: To understand its molecular targets and pathways, which is crucial for rational drug design and development.

-

In vivo efficacy studies: To assess its therapeutic potential in animal models of fungal infections.

-

Structure-activity relationship studies: To explore how modifications to the acetyl groups or the lactose backbone could enhance its antifungal activity.

Addressing these areas will be pivotal in determining the viability of this compound as a lead compound for the development of new and effective antifungal therapies.

References

An In-depth Technical Guide on the Cytotoxic and Antiviral Activities of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic and antiviral properties of lactose octaacetate, a fully acetylated derivative of lactose. The information presented herein is compiled from recent scientific literature, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Introduction

This compound is a synthetic carbohydrate derivative that has garnered interest for its biological activities. As a peracetylated sugar, its physicochemical properties are significantly different from its parent molecule, lactose, leading to altered interactions with biological systems. This guide delves into the cytotoxic effects of this compound on various cell lines and its specific antiviral activity, offering a valuable resource for researchers exploring its potential in pharmaceutical applications.

Cytotoxic Activity

This compound has been shown to exhibit low cytotoxicity against several mammalian cell lines. This characteristic is crucial for its potential as a therapeutic agent, as a favorable safety profile is a primary requirement.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified by determining the 50% cytotoxic concentration (CC50), which is the concentration of the substance that causes the death of 50% of the host cells. The available data is summarized in the table below.

| Cell Line | Cell Type | CC50 (µg/mL) | Reference |

| Madin-Darby Bovine Kidney (MDBK) | Bovine Kidney Epithelial | 1100 | [1] |

| Madin-Darby Canine Kidney (MDCK) | Canine Kidney Epithelial | 688 | [1] |

| Human Epithelial Type 2 (HEp-2) | Human Laryngeal Carcinoma | 533 | [1] |

Table 1: Cytotoxicity of this compound on Various Cell Lines [1]

The data indicates that this compound has the lowest toxicity in MDBK cells and comparatively higher, though still low, toxicity in HEp-2 cells[1].

Antiviral Activity

The antiviral spectrum of this compound has been investigated against a panel of viruses. It has demonstrated selective activity, primarily against Poliovirus-1 (PV-1).

Quantitative Antiviral Data

The antiviral efficacy is typically reported as the 50% inhibitory concentration (IC50), the concentration required to inhibit 50% of viral replication. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

| Virus | Virus Type | Host Cell Line for Assay | IC50 (µg/mL) | Selectivity Index (SI) | Activity | Reference |

| Poliovirus-1 (PV-1) | RNA Virus | HEp-2 | 215 | 2.4 | Active | [1] |

| Herpes Simplex Virus type 1 (HSV-1) | DNA Virus | MDBK | - | - | Inactive | [1] |

| Influenza A virus (IAV/H3N2) | RNA Virus | MDCK | - | - | Inactive | [1] |

| Coxsackievirus B1 (CVB1) | RNA Virus | HEp-2 | - | - | Inactive | [1] |

Table 2: Antiviral Spectrum of this compound [1]

This compound shows a specific inhibitory effect on the replication of PV-1, although with a modest selectivity index[1]. It was found to be inactive against HSV-1, IAV/H3N2, and CVB1[1]. Interestingly, while not inhibiting the replication of HSV-1, this compound did exhibit virucidal activity against extracellular HSV-1 virions[1].

Experimental Protocols

This section details the methodologies employed in the synthesis of this compound and the evaluation of its cytotoxic and antiviral properties.

Synthesis of this compound

A "green" synthesis method utilizing microwave irradiation has been reported for the preparation of this compound[1].

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

Procedure:

-

D-(+)-lactose monohydrate is mixed with acetic anhydride and anhydrous sodium acetate in a round-bottom flask.

-

The reaction mixture is subjected to microwave irradiation (e.g., 700 W).

-

Following irradiation, the mixture is poured into ice-cold distilled water and stirred.

-

The precipitated this compound is left at 4°C for 12 hours.

-

The solid product is filtered under vacuum and washed with distilled water.

-

Further purification is achieved by recrystallization from 95% ethanol and then distilled water.

-

The final product is dried in a vacuum oven to a constant weight.

Cytotoxicity Assay

The cytotoxicity of this compound is determined using a neutral red uptake assay.

Materials:

-

MDBK, MDCK, and HEp-2 cells

-

Growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Neutral red solution

-

Phosphate-buffered saline (PBS)

-

Destaining solution (e.g., 50% ethanol, 1% acetic acid)

Procedure:

-

Cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.

-

The growth medium is removed, and the cells are washed with PBS.

-

Serial dilutions of this compound in maintenance medium (with reduced serum) are added to the wells.

-

Control wells with medium alone (cell control) and wells with a known cytotoxic agent (positive control) are included.

-

The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, the medium is removed, and the cells are washed with PBS.

-

Neutral red solution is added to each well, and the plates are incubated for 2-3 hours to allow for dye uptake by viable cells.

-

The neutral red solution is removed, and the cells are washed with PBS.

-

The incorporated dye is extracted from the cells by adding the destaining solution.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The CC50 value is calculated by regression analysis of the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity against PV-1 is assessed by a plaque reduction assay.

Materials:

-

HEp-2 cells

-

Poliovirus-1 (PV-1) stock

-

This compound

-

Maintenance medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

HEp-2 cells are seeded in 6-well plates and grown to confluency.

-

The growth medium is removed, and the cell monolayers are washed with PBS.

-

A fixed amount of PV-1 (e.g., 100 plaque-forming units) is pre-incubated with various concentrations of this compound for 1 hour at 37°C.

-

The virus-compound mixtures are then added to the cell monolayers and allowed to adsorb for 1 hour.

-

After adsorption, the inoculum is removed, and the cells are washed with PBS.

-

The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

The plates are incubated for 48-72 hours to allow for plaque formation.

-

After incubation, the cells are fixed and stained with crystal violet.

-

The plaques (clear zones of cell lysis) are counted.

-

The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic and antiviral activities of this compound are not yet fully elucidated. The available research suggests that the antiviral action is likely directed at the virus itself or the early stages of virus-cell interaction, rather than through the modulation of host cell signaling pathways.

Proposed Antiviral Mechanism

Research indicates that this compound exhibits virucidal activity against certain viruses, such as HSV-1, suggesting a direct interaction with the viral particles[1]. The antiviral effect against PV-1 may also involve interference with the initial stages of the viral life cycle.

The workflow for investigating the antiviral mechanism can be visualized as follows:

Figure 1: Workflow for elucidating the antiviral mechanism of this compound.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound's antiviral or cytotoxic effects are mediated through specific host cell signaling pathways. The low cytotoxicity profile suggests minimal interference with essential cellular processes. Future research involving transcriptomics and proteomics could help to identify any potential modulation of host cell signaling.

The general workflow for such an investigation is outlined below:

Figure 2: General workflow for investigating the impact on host cell signaling pathways.

Conclusion

This compound presents as a molecule with low cytotoxicity and specific, albeit moderate, antiviral activity against Poliovirus-1. Its virucidal properties against other viruses like HSV-1 warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for future studies aimed at further characterizing its biological activities and elucidating its mechanism of action. The lack of significant cytotoxicity makes it an interesting candidate for further development, potentially as a topical antiviral agent or as a scaffold for the design of more potent and selective antiviral compounds. Future research should focus on comprehensive mechanistic studies to identify its precise molecular targets and to explore its efficacy in more complex biological systems.

References

Thermal Stability and Decomposition of Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, a fully acetylated derivative of lactose, serves as a key intermediate in the synthesis of various oligosaccharides and glycoconjugates.[1] Its thermal stability is a critical parameter for its application in pharmaceutical formulations and as a precursor in chemical synthesis, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing comparisons with its parent molecule, lactose. Due to a notable absence of specific literature detailing the thermal decomposition of this compound, this guide integrates data on lactose's thermal analysis to infer the expected behavior of its acetylated form. The guide summarizes key physical properties, outlines standard experimental protocols for thermal analysis, and presents a hypothetical decomposition pathway.

Introduction

This compound (C₂₈H₃₈O₁₉) is a crystalline solid derived from the esterification of lactose with acetic anhydride.[2] This peracetylated form of lactose exhibits significantly different solubility and reactivity compared to the parent disaccharide, being soluble in chloroform and other organic solvents.[3] While its use as a pharmaceutical intermediate is established, a thorough understanding of its thermal stability and decomposition profile is essential for defining its processing limits and ensuring product integrity.

This document consolidates available physical data for this compound and presents a detailed analysis of the thermal decomposition of lactose as a foundational model. By understanding how the unprotected sugar degrades, we can project the influence of the eight acetate groups on the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for its handling, storage, and application in various processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₈H₃₈O₁₉ | [4][5] |

| Molecular Weight | 678.59 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 75-78 °C (α/β mixture); 139-144 °C (β-anomer) | [4][6] |

| Solubility | Soluble in chloroform | [3] |

| Storage Temperature | 2-8°C, protected from heat | [4] |

Thermal Analysis of Lactose: A Comparative Framework

Detailed thermal analysis data for lactose provides a crucial baseline for understanding the potential decomposition behavior of this compound. The thermal degradation of lactose monohydrate, as studied by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), typically proceeds in distinct stages.

Thermal Decomposition of Lactose Monohydrate

The thermal decomposition of lactose monohydrate follows a multi-step process:

-

Dehydration: The initial mass loss, occurring around 143°C, corresponds to the release of one molecule of crystal water (approximately 5% of the total mass).[7]

-

Onset of Decomposition: The degradation of the anhydrous lactose begins at approximately 224°C.[7]

-

Major Decomposition Steps: The primary decomposition occurs in two main stages. The first involves a further release of water as a result of decomposition reactions, followed by a major degradation step with a peak at 301°C, leading to the cleavage of the glycosidic bond and the breakdown of the sugar rings.[7]

The quantitative data from the TGA of lactose monohydrate is summarized in Table 2.

Table 2: Thermal Decomposition Data for Lactose Monohydrate (TGA)

| Thermal Event | Peak Temperature (DTG) | Mass Loss (%) | Description | References |

| Dehydration | 143°C | ~5% | Release of crystal water | [7] |

| Initial Decomposition | - | ~8% | Release of water from decomposition | [7] |

| Main Decomposition | 301°C | ~71% | Breakdown of the sugar structure | [7] |

Data obtained under a nitrogen atmosphere at a heating rate of 10 K/min.[7]

Predicted Thermal Behavior and Decomposition of this compound

Hypothetical Decomposition Pathway

The thermal degradation of this compound is likely initiated by the deacetylation process, followed by the breakdown of the disaccharide backbone.

-

Deacetylation: The ester bonds are thermally cleaved, releasing acetic acid as a primary volatile product. This is a common decomposition pathway for acetylated biopolymers.

-

Glycosidic Bond Cleavage: Following or concurrent with deacetylation, the glycosidic bond linking the galactose and glucose units is expected to break.

-

Ring Fragmentation: The individual monosaccharide rings, now deacetylated and unstable, will fragment into a variety of smaller volatile compounds, including furans (like 5-hydroxymethylfurfural), carbon dioxide, carbon monoxide, and water.[7]

A logical diagram illustrating this hypothetical decomposition pathway is presented below.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, standard thermal analysis techniques should be employed. The following section details the typical methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperatures at which this compound decomposes and the percentage of mass loss at each stage.

-

Instrumentation: A thermogravimetric analyzer (e.g., NETZSCH TG 209 F1 Libra® or similar).[7]

-

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., aluminum oxide).[7]

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).[7]

-

The measurement is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[7]

-

The mass of the sample is recorded continuously as a function of temperature. The first derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[8]

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).[8]

-

The differential heat flow to the sample is measured and plotted against temperature, revealing endothermic (melting, decomposition) and exothermic (crystallization) events.

-

TGA Coupled with Evolved Gas Analysis (TGA-FTIR)

This technique combines TGA with Fourier-Transform Infrared Spectroscopy to identify the gaseous products evolved during decomposition.

-

Objective: To identify the chemical nature of the volatile products released at each stage of thermal decomposition.

-

Methodology:

-

The TGA experiment is performed as described in section 5.1.

-

The gases evolved from the TGA furnace are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.[7]

-

FTIR spectra of the evolved gases are recorded continuously throughout the TGA run.

-

The spectra are then compared with library spectra to identify the decomposition products (e.g., water, carbon dioxide, acetic acid, furan derivatives).[7]

-

The general workflow for a TGA-FTIR experiment is depicted in the diagram below.

Caption: Experimental workflow for TGA-FTIR analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse in current literature, a robust understanding of its likely behavior can be formulated. The physicochemical properties of this compound are well-defined, and its melting point suggests initial stability at moderately elevated temperatures. By using the thermal analysis of its parent molecule, lactose, as a reference, we can infer that the decomposition of this compound will be a multi-stage process. This process is hypothesized to begin with deacetylation to yield acetic acid, followed by the cleavage of the glycosidic bond and subsequent fragmentation of the sugar backbone into smaller volatile molecules.

For drug development professionals and scientists, it is recommended that the experimental protocols outlined in this guide be performed to establish a definitive thermal profile for this compound. Such data is invaluable for determining safe processing temperatures, understanding potential degradation pathways, and ensuring the stability and quality of final products.

References

- 1. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. synthose.com [synthose.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. tainstruments.com [tainstruments.com]

Lactose Octaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lactose octaacetate, a fully acetylated derivative of lactose. It covers its chemical properties, detailed synthesis protocols, and known biological activities, presenting a valuable resource for its application in research and development.

Core Chemical and Physical Data

This compound is a white crystalline solid. It is also known by other names such as β-Octaacetyllactose, Octa-O-acetyl-D-lactose, and Peracetylated lactose.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 678.59 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2][3][4][5] |

| CAS Number | 23973-20-8 | [1][2][3][6] |

| 6291-42-5 (β-isomer) | [1][4] | |

| Melting Point | 75-78 °C | [3][7] |

| 139-141 °C (β-isomer) | [5] | |

| Storage Temperature | 2-8°C | [3][7] |

| < -15°C (long-term) | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of lactose with acetic anhydride. Several methods have been reported, with variations in catalysts, reaction conditions, and purification procedures. Below are detailed protocols for two common synthesis approaches.

Experimental Protocol 1: Microwave-Assisted Synthesis

This method offers a rapid and efficient "green" synthesis of this compound.[4]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

95% (v/v) ethanol for recrystallization

-

Distilled water

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[3]

-

Irradiate the reaction mixture in a microwave oven at 700 W for 10 minutes.[3]

-

Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

-

Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[4]

-

Filter the precipitate under a vacuum and wash it with distilled water.[3]

-

Further purify the product by recrystallization from 95% ethanol.[4]

-

Dry the purified this compound in a vacuum oven to a constant weight.

Experimental Protocol 2: Conventional Heating Synthesis

This protocol follows a more traditional approach using conventional heating.

Materials:

-

Anhydrous D-lactose

-

Acetic acid

-

Anhydrous sodium acetate

-

Acetic anhydride

Procedure:

-

Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) at 100°C for 2 hours with stirring.[5]

-

Remove the excess acetic acid and water under a vacuum.

-

To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25.[5]

-

Heat the mixture under reflux with stirring for approximately 30 minutes.[5]

-

Distill the excess acetic anhydride and acetic acid from the reactor.

-

The molten product is then mixed with water, ground, filtered, and dried to yield this compound.

Experimental Workflow for Microwave-Assisted Synthesis of this compound

Caption: Workflow for the microwave-assisted synthesis of this compound.

Biological Activities of this compound

This compound has been investigated for various biological activities and is noted for being a biodegradable surfactant.[3] Its primary activities are summarized below.

-

Antimicrobial Activity: It has demonstrated better antifungal than antibacterial properties.[4]

-

Antifungal Activity: this compound shows slight to moderate activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[4]

-

Antiviral Activity: It has shown some antiviral activity against Poliovirus type 1 (PV-1).[1][4] However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (H3N2), and Coxsackievirus B1.[4]

-

Cytotoxicity: this compound has demonstrated low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[4]

Summary of Known Biological Activities of this compound

Caption: Overview of the biological activities of this compound.

Applications and Future Directions

This compound serves as a valuable intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides found in human milk.[2] Its demonstrated antimicrobial and antiviral properties, coupled with low cytotoxicity, suggest potential applications in the development of novel therapeutic agents, food preservatives, and as an active ingredient in cosmetic and pharmaceutical formulations.[4] Further research into its mechanisms of action and exploration of its efficacy in various in vivo models are warranted to fully realize its therapeutic and commercial potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bitter Truth: A Technical Guide to Lactose Octaacetate for Researchers and Drug Development Professionals

An In-depth Exploration of the Commercial Sources, Synthesis, and Biological Applications of a Key Bitter Compound